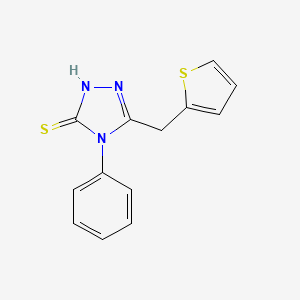

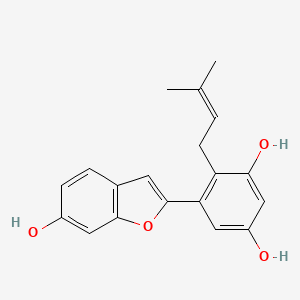

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound was synthesized through a nucleophilic substitution reaction, characterized both experimentally and theoretically using spectral techniques and quantum chemical calculations. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental values (Saraç, 2022).

Molecular Structure Analysis

X-ray diffraction studies reveal the non-planar structure of the compound with distinct dihedral angles between the thiophene and 1,2,4-triazole rings, alongside hydrogen bonding patterns contributing to its stability in the crystal lattice (Ünver & Tanak, 2018).

Chemical Reactions and Properties

The compound exhibits thiol/thione tautomerism facilitated by proton intramigration, a property analyzed via DFT and supported by various spectroscopic and X-ray crystallography methods. This tautomerism is vital for its chemical reactivity and interaction potential (Aouad et al., 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been extensively investigated through computational and experimental methods, including its crystal structure, vibrational frequencies, and NMR chemical shifts. These studies provide insights into its conformational flexibility and stability (Askerov et al., 2019).

Chemical Properties Analysis

Research has delved into the chemical properties of this compound, exploring its reactions to form various derivatives with potential biological activities. These studies highlight its versatility as a precursor for synthesizing a wide range of compounds (Safonov, Panasenko, & Knysh, 2017).

科学的研究の応用

Antioxidant and Antiradical Activities

Compounds with the open thiogroup, similar to the one mentioned, demonstrate high indicators of antioxidant and antiradical activities. Their positive impact on the overall condition and biochemical processes in patients who have received high doses of radiation is notable. These compounds are often compared with biogenic amino acids like cysteine for their free SH-group, highlighting their potential in mitigating radiation-induced damage (А. G. Kaplaushenko, 2019).

Broad Biological Activities

1,2,4-Triazole derivatives, including those similar to "4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione," are recognized for their wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity in their biological activities makes them significant for the development of new pharmaceuticals and therapeutic agents (V. Ferreira et al., 2013).

Versatility in Applications

The versatility of 1,2,4-triazole derivatives extends beyond medicinal applications. They are also used in engineering, metallurgy, and agriculture, serving roles as corrosion inhibitors, pesticides, and additives for fuels and oils. This wide range of applications underscores the potential of these compounds in various industrial and scientific fields (V. Parchenko, 2019).

Potential for New Drug Development

The ongoing research and development of 1,2,4-triazole derivatives, including the structure of interest, highlight their potential as scaffolds for new drug candidates. Their structural features and pharmacological significance are actively being explored for cancer treatment, microbial infections, and other diseases, demonstrating the ongoing interest in leveraging their unique properties for therapeutic purposes (Shima Nasri et al., 2021).

特性

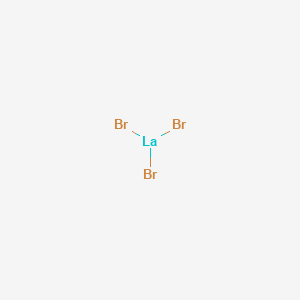

IUPAC Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIDXWELBGNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)